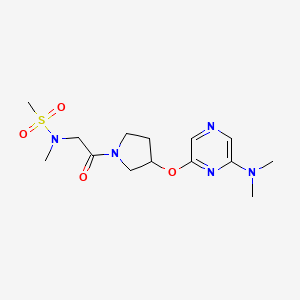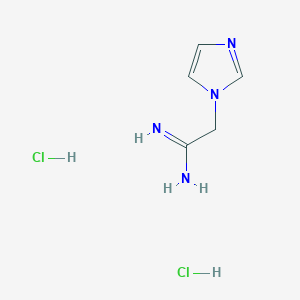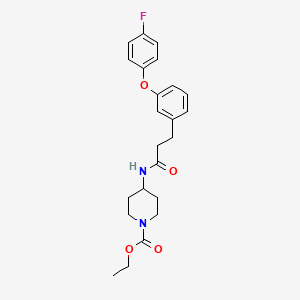![molecular formula C18H23N3O2S B2580441 N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methylthiophene-2-carboxamide CAS No. 1798677-11-8](/img/structure/B2580441.png)
N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H23N3O2S and its molecular weight is 345.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Novel pyrazole derivatives have been synthesized and characterized, showcasing a diverse array of chemical reactions and potential applications in materials science and drug development. These derivatives are synthesized through various chemical processes, including 1,3-dipolar cycloaddition, rearrangement reactions, and microwave-assisted synthesis, indicating the compound's versatility in chemical synthesis. For example, a study detailed the catalyst-free synthesis of benzamide derivatives through 1,3-dipolar cycloaddition and subsequent rearrangement, highlighting the efficient synthesis of novel compounds under mild conditions without a catalyst (Wenjing Liu et al., 2014).
Crystal Structure Analysis
- X-ray crystallography has been extensively used to determine the molecular and crystal structures of pyrazole derivatives. These studies reveal intricate details about the compounds' crystal systems, space groups, and conformational geometries, providing essential insights into their chemical behavior and potential for further modification. For instance, one study presented the synthesis, spectral characterization, and X-ray crystal structure analysis of a novel pyrazole derivative, focusing on its crystal system, space group, and the conformational geometry between the pyrazole and thiophene rings (K. Kumara et al., 2018).
Antimicrobial and Cytotoxic Activities
- Pyrazole derivatives exhibit promising antimicrobial and cytotoxic activities, making them potential candidates for developing new therapeutic agents. Research has shown that certain pyrazole compounds have significant in vitro cytotoxic activity against various cancer cell lines, indicating their potential as anticancer agents. Additionally, antimicrobial studies suggest these compounds could be effective against a range of bacterial and fungal pathogens (Ashraf S. Hassan et al., 2014).
Molecular Interaction and QSAR Studies
- Detailed molecular interaction studies, including QSAR (Quantitative Structure-Activity Relationship) analyses, have been conducted to understand better the mechanisms by which pyrazole derivatives interact with biological targets. These studies provide valuable insights into designing more effective and selective compounds for therapeutic applications. For example, research into the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor offers insights into designing compounds with potential therapeutic applications in treating cannabinoid-related disorders (J. Shim et al., 2002).
properties
IUPAC Name |
N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-12-8-17(24-11-12)18(22)19-9-15-14-10-23-7-6-16(14)21(20-15)13-4-2-3-5-13/h8,11,13H,2-7,9-10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCPZKNXYHXFIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=NN(C3=C2COCC3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,5-dimethylphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2580362.png)

![N-(2,3-dihydro-1H-inden-2-yl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2580364.png)
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone](/img/structure/B2580366.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2580367.png)
![tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2580370.png)




![N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2580378.png)
![9-(4-Nitrobenzenesulfonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B2580380.png)